An In-depth Technical Guide to 2-Amino-3-chloropyridine
An In-depth Technical Guide to 2-Amino-3-chloropyridine
CAS Number: 39620-04-7
This technical guide provides a comprehensive overview of 2-Amino-3-chloropyridine, a key chemical intermediate in various fields, particularly in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.
Chemical and Physical Properties
2-Amino-3-chloropyridine is a stable and reactive compound, making it a valuable building block in organic synthesis.[1] Its key physical and chemical properties are summarized below.
Quantitative Data Summary
The following table summarizes the key quantitative data for 2-Amino-3-chloropyridine.
| Property | Value | Reference |
| Molecular Formula | C₅H₅ClN₂ | [2][3][4] |
| Molecular Weight | 128.56 g/mol | [2][3][4] |
| Melting Point | 60-64 °C | [4] |
| Boiling Point | 207.0 ± 20.0 °C at 760 mmHg | [2] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
| Flash Point | 79.0 ± 21.8 °C | [2] |
| LogP | 1.84 | [2] |
| Vapour Pressure | 0.2 ± 0.4 mmHg at 25°C | [2] |
| Index of Refraction | 1.607 | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2-Amino-3-chloropyridine.
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¹H NMR (in CDCl₃): Spectral data is available but requires a registered account for full access.[5]
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Mass Spectrum (GC): The mass spectrum of 2-Amino-3-chloropyridine is available and can be viewed with a free account.[6]
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Crystallographic Data: The C—Cl bond length is approximately 1.735 (3) Å, and the C—Namine distance is about 1.351 (4) Å. In the crystalline state, it forms a herringbone packing structure with centrosymmetric head-to-tail Namine—H⋯Npyr hydrogen-bonded dimers.[7]
Synthesis and Reactivity
The presence of an amino group and a chlorine atom on the pyridine (B92270) ring makes 2-Amino-3-chloropyridine a versatile substrate for various chemical transformations, including nucleophilic substitution, condensation, and cyclization reactions.[8]
Synthetic Protocols
Several methods for the synthesis of 2-Amino-3-chloropyridine and related compounds have been reported. Below are summaries of key experimental procedures.
Protocol 1: Chlorination of 3-Aminopyridine (B143674)
This process involves the direct chlorination of 3-aminopyridine to produce 2-chloro-3-aminopyridine.
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Reaction: A 25-45% aqueous solution of one molar part of 3-aminopyridine is mixed with 3 to 4 molar parts of hydrogen chloride.
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Chlorination: Gaseous chlorine is introduced into the stirred solution at a temperature of 15-50 °C.
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Catalyst: The reaction is carried out in the presence of a catalyst, such as ferric chloride, used in an amount of 1 to 8% by weight based on the amount of 3-aminopyridine.[9]
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Work-up: The reaction mixture is neutralized, and the product is recovered.
Protocol 2: Synthesis from 2-Pyridone
This multi-step synthesis starts from 2-pyridone.
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Nitration and N-alkylation: 2-pyridone undergoes a nitration reaction followed by N-alkylation to protect the amino group, yielding N-alkyl-3-nitro-2-pyridone.[10]
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Chlorination and Deprotection: The intermediate is then treated with a chlorinating agent, such as triphosgene, to introduce the chlorine atom and remove the alkyl protecting group, forming 2-chloro-3-nitropyridine.[10][11]
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Reduction: The final step involves the reduction of the nitro group to an amino group to yield 2-chloro-3-aminopyridine.[10][11]
Reactivity
The reactivity of 2-Amino-3-chloropyridine is influenced by the electronic effects of the amino and chloro substituents on the pyridine ring. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, a common strategy in the synthesis of more complex molecules.[12] The amino group can participate in various coupling and condensation reactions.[13]
Applications in Research and Development
2-Amino-3-chloropyridine serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.
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Pharmaceutical Development: It is a key building block for the synthesis of various pharmaceuticals, including anti-inflammatory and antimicrobial agents.[1] Its derivatives are being explored for their potential as kinase inhibitors in cancer therapy.[14]
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Agrochemicals: This compound is utilized in the formulation of herbicides and pesticides, contributing to improved crop protection.[1][8]
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Materials Science: Researchers are investigating its use in the creation of novel polymers and coatings with enhanced properties.[8]
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Organic Synthesis: It remains a valuable tool for organic chemists in the construction of complex molecular frameworks for diverse applications.[8]
Safety Information
It is important to handle 2-Amino-3-chloropyridine with appropriate safety precautions.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[3]
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Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water.), P305 + P351 + P338 + P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.).
Visualizations
Synthesis Workflow from 3-Aminopyridine
The following diagram illustrates the general workflow for the synthesis of 2-Amino-3-chloropyridine starting from 3-aminopyridine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Amino-3-chloropyridine | CAS#:39620-04-7 | Chemsrc [chemsrc.com]
- 3. 2-Amino-3-chloropyridine | C5H5ClN2 | CID 693267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-3-chloropyridine 97 39620-04-7 [sigmaaldrich.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. 2-Amino-3-chloropyridine | 39620-04-7 | Benchchem [benchchem.com]
- 9. US3838136A - Preparation of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 10. CN102532010A - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 11. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. nbinno.com [nbinno.com]
